molecular formula C12H10ClN7OS2 B492766 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 690960-13-5

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B492766
CAS No.: 690960-13-5
M. Wt: 367.8g/mol
InChI Key: HJANQXUVUDIBKS-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C12H10ClN7OS2 and its molecular weight is 367.8g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClN5S2C_{10}H_{10}ClN_5S_2, with a molecular weight of approximately 285.80 g/mol. The presence of triazole and thiadiazole rings in its structure suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial effects against a range of pathogens including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively studied in isolation; however, it can be inferred from related studies that it may exhibit similar antimicrobial properties due to its structural components.

Anticancer Activity

Triazole derivatives are recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase . In vitro studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example, compounds with similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole-containing compounds have also been documented. Studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly enhance potency and selectivity against target enzymes or receptors. For instance:

ModificationEffect
Substitution on the phenyl ringEnhances antimicrobial activity
Alteration of side chainsAffects cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Screening : A study evaluated various triazole derivatives against MRSA and other resistant strains, revealing that modifications at the 4-position of the phenyl ring substantially increased potency .
  • Cytotoxicity Assays : In vitro tests on related 1,2,4-triazole derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating strong cytotoxic potential .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANQXUVUDIBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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